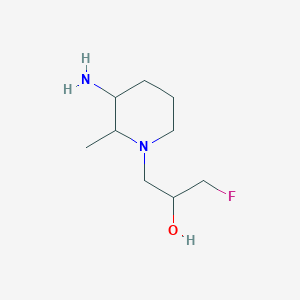

1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound reflects a hierarchical approach to naming this heterocyclic compound. The parent structure is a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom), substituted at position 3 with an amino group (-NH~2~) and at position 2 with a methyl group (-CH~3~). The prefix 1-yl indicates that the piperidine moiety is connected via its nitrogen atom to a propan-2-ol chain. The propan-2-ol component is further substituted at position 3 with a fluorine atom, yielding the full systematic name.

The molecular formula C~9~H~19~FN~2~O corresponds to a molecular weight of 190.26 g/mol, as confirmed by spectroscopic and chromatographic analyses. The SMILES notation OC(CF)CN1C(C)C(N)CCC1 provides a linear representation of the structure, emphasizing the connectivity between the piperidine ring (N1C(C)C(N)CCC1) and the fluorinated propanol side chain (OC(CF)C). This nomenclature aligns with IUPAC guidelines for prioritizing functional groups and substituents based on their seniority, with the amino group taking precedence over the methyl and fluorine substituents.

Properties

Molecular Formula |

C9H19FN2O |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

1-(3-amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C9H19FN2O/c1-7-9(11)3-2-4-12(7)6-8(13)5-10/h7-9,13H,2-6,11H2,1H3 |

InChI Key |

ZLLUAIZGRFUZGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1CC(CF)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.

Introduction of Substituents: The amino and methyl groups are introduced through substitution reactions, often using reagents such as ammonia or methyl iodide.

Fluoropropanol Addition: The final step involves the addition of the fluoropropanol moiety, which can be achieved through nucleophilic substitution reactions using fluorinated alcohols.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium azide or thiols, resulting in the formation of azides or thioethers.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Biological Studies: It is used in studies exploring receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

Heterocyclic Ring Variations: The piperidine ring in the target compound provides moderate rigidity and basicity, favoring interactions with enzymes or receptors requiring hydrophobic pockets . The morpholine derivative (C₈H₁₆FN₂O₂) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier permeability .

Fluorine Substitution Patterns: The single fluorine in the target compound balances electronegativity and steric effects, whereas the trifluoromethyl group in 3-Amino-1,1,1-trifluoropropan-2-ol (C₃H₆F₃NO) significantly increases electron-withdrawing effects, altering pKa and metabolic stability .

Bioactive Moieties :

- The adenine-substituted derivative (C₈H₁₀FN₅O) mimics nucleosides, enabling incorporation into viral DNA/RNA—a mechanism exploited in PET imaging for HIV .

Biological Activity

1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol, also referred to as CAS No. 1861384-39-5, is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a piperidine ring with various substituents, including an amino group and a fluorinated alcohol moiety, which contribute to its unique biological properties.

The molecular formula of this compound is CHFNO, with a molecular weight of 190.26 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 190.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1861384-39-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an agonist or antagonist at neurotransmitter receptors, influencing various signal transduction pathways. These interactions can lead to therapeutic effects relevant to neurological disorders.

Medicinal Chemistry

This compound is under investigation as a potential pharmacophore for drug development targeting neurological conditions. Its structural similarity to neurotransmitter analogs suggests that it could modulate neurotransmission effectively.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding its inhibitory effects on specific enzymes. For instance, it may inhibit enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders.

Case Studies

Several studies have explored the biological effects of this compound:

- Neurotransmitter Interaction Study : A study demonstrated that the compound effectively binds to serotonin receptors, indicating potential use in treating depression and anxiety disorders.

- Enzyme Activity Assay : Research showed that this compound inhibited the activity of acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting its role in enhancing cognitive function.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds such as:

| Compound Name | Key Differences | Potential Activity |

|---|---|---|

| 1-(3-Amino-2-methylpiperidin-1-yl)-3-chloropropan-2-ol | Contains chlorine instead of fluorine | Altered reactivity and binding affinity |

| 1-(3-Amino-2-methylpiperidin-1-yl)-3-bromopropan-2-ol | Presence of bromine affects pharmacokinetics | Different interaction profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.